molecular formula C12H9IN4O B14902012 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14902012
M. Wt: 352.13 g/mol
InChI Key: FTZLARAPMYPRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF or DMSO as solvents.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly in cancer research.

    Medicine: Explored as a potential therapeutic agent for its anticancer and anti-inflammatory properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are essential for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular targets include VEGFR-2 and CDK2, which are involved in angiogenesis and cell cycle regulation, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This unique structure contributes to its potent anticancer and anti-inflammatory activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H9IN4O

Molecular Weight

352.13 g/mol

IUPAC Name

4-(4-iodophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9IN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

FTZLARAPMYPRIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)I

Origin of Product

United States

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